molecular formula C9H17N B15277378 6,6-Dimethylspiro[3.3]heptan-2-amine

6,6-Dimethylspiro[3.3]heptan-2-amine

Cat. No.: B15277378
M. Wt: 139.24 g/mol
InChI Key: QZFMDVHPHXPEQE-UHFFFAOYSA-N
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Description

6,6-Dimethylspiro[3.3]heptan-2-amine is a spirocyclic amine characterized by a bicyclic framework where two cycloalkane rings (each with three carbons) share a single atom, forming a rigid three-dimensional structure. This compound is commercially available as a building block for pharmaceutical and organic synthesis, with a molecular formula of C₉H₁₅N and a molecular weight of 137.23 g/mol . Its spirocyclic architecture makes it valuable for designing conformationally restricted analogs in drug discovery.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,2-dimethylspiro[3.3]heptan-6-amine

InChI

InChI=1S/C9H17N/c1-8(2)5-9(6-8)3-7(10)4-9/h7H,3-6,10H2,1-2H3

InChI Key

QZFMDVHPHXPEQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC(C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[3.3]heptan-2-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to reductive amination to introduce the amine group.

Industrial Production Methods: Industrial production of 6,6-Dimethylspiro[3.3]heptan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6,6-Dimethylspiro[3.3]heptan-2-amine can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: 6,6-Dimethylspiro[3.3]heptan-2-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound may be used to study the effects of spirocyclic amines on biological systems. It can serve as a model compound for investigating the interactions of spirocyclic structures with biological targets.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structural features may impart unique pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, 6,6-Dimethylspiro[3.3]heptan-2-amine can be used in the production of specialty chemicals and materials. Its reactivity and structural characteristics make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6,6-Dimethylspiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enable the compound to fit into unique binding sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Analogs: 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride

  • Structure : Replaces methyl groups with fluorine atoms at the 6,6-positions and exists as a hydrochloride salt.
  • Molecular Formula : C₇H₁₂ClF₂N (MW: 183.63 g/mol) .
  • Key Differences :
    • Electronic Effects : Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to methyl groups.
    • Applications : Used in deoxofluorination reactions to synthesize fluorinated spiro scaffolds, critical for medicinal chemistry .
    • Safety Profile : Classified with hazard statements H302-H315-H319-H335 (toxic if swallowed, skin/eye irritation, respiratory irritation) .

Methoxy-Substituted Derivatives: 6-Methoxyspiro[3.3]heptan-2-amine Hydrochloride

  • Structure : Features a methoxy (-OCH₃) group at the 6-position.
  • Molecular Formula: C₈H₁₆ClNO (MW: 185.67 g/mol) .
  • Key Differences: Polarity: The methoxy group enhances solubility in polar solvents.

Aryl-Substituted Analogs: 2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine

  • Structure : Incorporates a 4-methoxyphenyl ring at the 2-position.
  • Molecular Formula: C₁₄H₁₉NO (MW: 217.31 g/mol) .
  • Key Differences: Conformational Rigidity vs. Applications: Explored in drug discovery for its hybrid spiro-aryl pharmacophore.

Bicyclic Amines: TC-5214 (S-(+)-Mecamylamine)

  • Structure : (1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride .
  • Molecular Formula : C₁₀H₂₀ClN (MW: 203.8 g/mol for the salt).
  • Key Differences :
    • Ring System : Bicyclo[2.2.1]heptane vs. spiro[3.3]heptane.
    • Biological Activity : TC-5214 acts as a neuronal nicotinic receptor (NNR) antagonist with antidepressant properties , whereas spirocyclic amines may target different receptors (e.g., CXCR2 antagonists in ).

Comparative Data Table

Compound Name Substituents Molecular Formula MW (g/mol) Key Applications/SAR Insights Evidence Sources
6,6-Dimethylspiro[3.3]heptan-2-amine 6,6-dimethyl C₉H₁₅N 137.23 Building block for rigid analogs
6,6-Difluorospiro[3.3]heptan-2-amine HCl 6,6-difluoro C₇H₁₂ClF₂N 183.63 Fluorinated intermediates
6-Methoxyspiro[3.3]heptan-2-amine HCl 6-methoxy C₈H₁₆ClNO 185.67 Polar derivatives for CNS research
2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine 2-(4-methoxyphenyl) C₁₄H₁₉NO 217.31 Aromatic-spiro hybrid pharmacophores
TC-5214 Bicyclo[2.2.1]heptane C₁₀H₂₀ClN 203.8 NNR antagonist for depression

Research Findings and Structure-Activity Relationships (SAR)

  • Electronic Modulation : Fluorinated analogs (e.g., 6,6-difluoro) enhance metabolic stability and binding affinity in hydrophobic pockets .
  • Ring System Impact : Bicyclo[2.2.1]heptane (TC-5214) vs. spiro[3.3]heptane shows that ring topology critically influences receptor specificity (e.g., NNR vs. CXCR2) .

Biological Activity

6,6-Dimethylspiro[3.3]heptan-2-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H17N
  • Molecular Weight : 141.24 g/mol
  • IUPAC Name : 6,6-Dimethylspiro[3.3]heptan-2-amine

The compound features a spirocyclic structure that contributes to its distinct chemical behavior and potential pharmacological properties.

Pharmacological Properties

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    • A study investigated the antiproliferative activity of various spiro compounds, including those structurally similar to 6,6-Dimethylspiro[3.3]heptan-2-amine. Results indicated that certain derivatives inhibited cell growth in cancer cell lines, suggesting potential for further development as anticancer agents .
  • Synthesis and Biological Evaluation :
    • Research focused on synthesizing chiral derivatives of spiro compounds and evaluating their biological activity. Some of these derivatives exhibited significant biological effects, which could be attributed to their stereochemistry and structural rigidity .

Comparative Analysis of Biological Activities

CompoundActivity TypeReference
6,6-Dimethylspiro[3.3]heptan-2-aminePotential Antiviral
Related Spiro CompoundsAntiproliferative
Chiral DerivativesCytotoxicity

Synthesis Methods

The synthesis of 6,6-Dimethylspiro[3.3]heptan-2-amine typically involves multi-step organic reactions starting from readily available precursors such as pinene derivatives. The synthetic routes often focus on achieving high yields and purity while maintaining the desired stereochemistry.

Example Synthetic Route:

  • Starting Material : α-Pinene
  • Reactions :
    • Functionalization to introduce amino groups.
    • Cyclization to form the spiro structure.
    • Purification through chromatography techniques.

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